molecular formula C11H8F2N2OS B2385335 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea CAS No. 2330108-90-0

1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2385335
CAS No.: 2330108-90-0
M. Wt: 254.25
InChI Key: WDEUIGCBVUYEBN-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea is an organic compound that features a unique combination of a difluorophenyl group and a thiophenyl group linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2,3-difluoroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

  • 1-(2,3-Difluorophenyl)-3-phenylurea
  • 1-(2,3-Difluorophenyl)-3-thiophen-3-ylurea
  • 1-(2,4-Difluorophenyl)-3-thiophen-2-ylurea

Uniqueness: 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. The combination of the difluorophenyl and thiophenyl groups also provides a distinct set of chemical and biological activities compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c12-7-3-1-4-8(10(7)13)14-11(16)15-9-5-2-6-17-9/h1-6H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEUIGCBVUYEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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